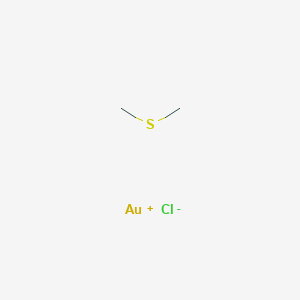

Chloro(dimethylsulfide)gold(I)

説明

Significance of Gold(I) Complexes in Modern Chemistry

Gold(I) complexes have garnered significant attention in modern chemistry due to their unique reactivity and catalytic capabilities. unistra.frnih.gov These complexes are particularly effective in activating unsaturated carbon-carbon bonds, such as those in alkynes and allenes, facilitating a variety of organic transformations. unistra.frsigmaaldrich.com This has led to their application in the synthesis of complex molecular architectures under mild reaction conditions. sigmaaldrich.com

Key areas where gold(I) complexes have made a substantial impact include:

Catalysis: They serve as powerful catalysts for C-C, C-N, and C-O bond formation. sigmaaldrich.com

Organic Synthesis: Gold-catalyzed reactions enable the construction of intricate chemical structures that are challenging to produce via other methods. sigmaaldrich.com

Materials Science: Gold complexes are utilized in the development of advanced materials, including conductive polymers and coatings. chemimpex.com

Nanotechnology: They are instrumental in the formation of gold nanoparticles with unique electronic and optical properties. chemimpex.com

The development of "self-activating" Au(I) complexes, which can initiate catalytic transformations without external additives, represents a paradigm shift in the field, offering new possibilities for designing efficient and sustainable catalytic systems. nih.govresearchgate.net

Overview of Chloro(dimethylsulfide)gold(I) as a Fundamental Organometallic Precursor

Chloro(dimethylsulfide)gold(I) is a pivotal starting material in organometallic chemistry due to the labile nature of its dimethyl sulfide (B99878) ligand. wikipedia.org This ligand is readily displaced by a variety of other ligands, such as phosphines and N-heterocyclic carbenes (NHCs), allowing for the straightforward synthesis of a diverse range of gold(I) complexes. wikipedia.orgtcichemicals.comtcichemicals.com The volatile nature of the displaced dimethyl sulfide simplifies the purification of the resulting products. wikipedia.org

The compound is commercially available and can be prepared by reacting chloroauric acid with dimethyl sulfide. wikipedia.org It is characterized by a nearly linear geometry around the central gold atom, a common feature for many gold(I) complexes. wikipedia.org

Properties of Chloro(dimethylsulfide)gold(I):

| Property | Value |

| Chemical Formula | C₂H₆AuClS wikipedia.org |

| Molar Mass | 294.55 g·mol⁻¹ wikipedia.org |

| Appearance | White to light yellow powder or crystal chemimpex.comguidechem.com |

| Melting Point | 160 °C (decomposes) chemicalbook.comchemimpex.com |

| Structure | Nearly linear geometry (176.9°) wikipedia.org |

| Au-S Bond Distance | 2.271(2) Å wikipedia.org |

Scope of Academic Research Focusing on Chloro(dimethylsulfide)gold(I)

Academic research on chloro(dimethylsulfide)gold(I) is extensive and focuses on its application as a precursor to catalytically active species. samaterials.combohrium.com Researchers utilize this compound to synthesize novel gold(I) catalysts for a variety of organic reactions. chemicalbook.comsigmaaldrich.com

Key research areas include:

Catalyst Development: Synthesizing new gold(I) catalysts with tailored properties for specific transformations. chemicalbook.comsigmaaldrich.com This includes the preparation of gold(I)-phosphine and gold(I)-NHC complexes. tcichemicals.comtcichemicals.comsigmaaldrich.com

Homogeneous Catalysis: Investigating the mechanisms of gold-catalyzed reactions, including cycloadditions, cyclizations, and rearrangements. chemicalbook.comsigmaaldrich.comscientificlabs.ie For instance, it is used to create catalysts for the intermolecular [2+2] cycloaddition of alkynes and alkenes. chemicalbook.comsigmaaldrich.comscientificlabs.ie

Nanomaterials: Exploring its use in the synthesis of gold nanoparticles and thin films for electronic and optical applications. chemimpex.comsamaterials.comresearchgate.net

Medicinal Chemistry: Investigating the potential of its derivatives in drug design and for their cytotoxic properties against cancer cells. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Coordination Chemistry: Studying metal-ligand interactions and the fundamental properties of gold complexes. chemimpex.com

Electron-Induced Chemistry: Research into the energy-selective decomposition of the compound by slow electrons for potential applications in nanotechnology. acs.orgresearchgate.net

特性

IUPAC Name |

gold(1+);methylsulfanylmethane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQALRAGCVWJXGB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC.[Cl-].[Au+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AuClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29892-37-3 | |

| Record name | Gold, chloro[thiobis[methane]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29892-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Chloro Dimethylsulfide Gold I

Established Synthetic Routes

The primary synthetic pathways to Chloro(dimethylsulfide)gold(I) involve the reduction of a gold(III) precursor in the presence of dimethyl sulfide (B99878) (DMS), which acts as both a reducing agent and a ligand.

A common and well-established method for preparing Chloro(dimethylsulfide)gold(I) begins with chloroauric acid (HAuCl₄). wikipedia.org This process typically involves dissolving elemental gold in aqua regia to generate chloroauric acid, which is then reacted directly with dimethyl sulfide. wikipedia.org In this reaction, dimethyl sulfide reduces gold(III) to gold(I) while also coordinating to the gold center to form the desired product. Water is also involved in the reaction, leading to the formation of dimethyl sulfoxide (B87167) (DMSO) as a byproduct. wikipedia.org

The general chemical equation for this synthesis is: HAuCl₄ + 2 (CH₃)₂S + H₂O → (CH₃)₂SAuCl + 3 HCl + (CH₃)₂SO wikipedia.org

Table 1: Synthesis of Chloro(dimethylsulfide)gold(I) from Chloroauric Acid

| Starting Material | Reagents | Key Steps | Product |

|---|

An alternative to using chloroauric acid is to start from sodium tetrachloroaurate (B171879) (NaAuCl₄). wikipedia.org This salt serves as a more stable and often more readily available source of gold(III). The underlying chemistry is similar to the chloroauric acid route, where dimethyl sulfide reduces the Au(III) center to Au(I) and subsequently coordinates to it. This method provides a reliable pathway to the target compound and is frequently used in laboratory settings.

A more direct route bypasses the pre-synthesis of gold(III) precursors. This method involves the direct reaction of elemental gold in a mixture of dimethyl sulfoxide (DMSO) and concentrated hydrochloric acid (HCl). wikipedia.org In this medium, DMSO serves as the oxidant, while the dimethyl sulfide formed in the process acts as the ligand for the gold(I) ion. wikipedia.org This approach is notable for its simplicity, starting directly from the metallic element. wikipedia.org However, it can also produce HAuCl₄·2DMSO as a side product. wikipedia.org

Challenges and Optimization in Synthesis

While the synthetic routes appear straightforward, achieving high yields of pure Chloro(dimethylsulfide)gold(I) can be challenging. Several factors must be carefully controlled to optimize the synthesis and avoid the formation of undesirable byproducts. lu.se

Reports on the yield of Chloro(dimethylsulfide)gold(I) synthesis have varied significantly. While some protocols report quantitative yields, reproducibility can be a major issue. lu.se In practice, yields are often much lower, sometimes ranging from only 14-26%, which is suboptimal for a multi-step synthetic plan. lu.se

The purity of the product is also a critical concern. The final product should be a white crystalline solid. lu.se However, syntheses can often result in a grey solid, indicating the presence of impurities, most notably elemental gold. lu.se Characterization methods may not always detect these impurities, leading to an inaccurate assessment of purity and yield. lu.se Filtration of the crude product through an inert material like Celite® can be employed to remove solid impurities, though this often leads to a reduction in the isolated yield. lu.se

Table 2: Common Challenges in Synthesis

| Challenge | Observation | Impact | Mitigation Strategy |

|---|---|---|---|

| Low Reproducibility | Reported high yields are difficult to achieve consistently. lu.se | Unreliable supply of starting material for subsequent reactions. | Strict control of reaction conditions (temperature, solvent, reagent purity). |

| Product Impurity | Formation of a grey solid instead of a white crystalline product. lu.se | Contamination with elemental gold affects subsequent reactions. | Filtration through Celite®, optimization of reaction temperature. lu.se |

A primary challenge in the synthesis of Chloro(dimethylsulfide)gold(I) is the unwanted reduction of the gold(I) species to elemental gold(0), often in the form of nanoparticles. lu.se This side reaction is a significant contributor to low yields and product impurity. lu.se

The formation of gold(0) is particularly sensitive to reaction conditions:

Temperature: Higher reaction temperatures can promote the reduction of the desired Au(I) complex to Au(0). lu.se Some protocols that involve heating have been reported to fail or give low yields for this reason. lu.se

Contaminants: The presence of water or other contaminants can facilitate the formation of gold(0). lu.se Performing reactions under high vacuum to minimize water contamination can be beneficial. lu.se

Light Exposure: The compound can decompose to elemental gold when exposed to light or heat. wikipedia.org

Careful control over these parameters is essential to suppress the formation of gold(0) nanoparticles and to maximize the yield and purity of the target Chloro(dimethylsulfide)gold(I) complex. The use of lower temperatures and anhydrous conditions is generally preferred to avoid this decomposition pathway. lu.se

Preparation of Isotopic Derivatives

The synthesis of isotopically labeled chloro(dimethylsulfide)gold(I) allows for specialized studies, such as mechanistic investigations of gold-catalyzed reactions or use in tracer applications. The preparation of these derivatives involves the incorporation of isotopes into either the dimethyl sulfide ligand or the gold atom itself.

A notable example is the synthesis of the deuterated analogue, chloro(dimethylsulfide-d6)gold(I), which has been successfully prepared and characterized. This preparation provides a valuable tool for spectroscopic and mechanistic studies where isotopic labeling of the ligand is required.

The synthesis of chloro(dimethylsulfide-d6)gold(I) is achieved through a direct reaction between a suitable gold precursor and deuterated dimethyl sulfide (dimethylsulfide-d6). A high-yield method involves the reduction of dimethylsulfoxide-d6 to dimethylsulfide-d6, which is then reacted with a gold(I) source.

Detailed Research Findings:

A reported high-yield synthesis of chloro(dimethylsulfide-d6)gold(I) utilizes the reaction of a gold(I) precursor with the isotopically labeled ligand. The specific details of a successful synthesis are outlined below:

Starting Materials: The synthesis starts from commercially available deuterated dimethyl sulfoxide (dimethylsulfoxide-d6), which is economically preferable to other deuterated starting materials. This is first reduced to dimethylsulfide-d6.

Reaction with Gold Precursor: The resulting dimethylsulfide-d6 is then reacted with a gold(I) source to yield the desired chloro(dimethylsulfide-d6)gold(I) complex.

The following data table summarizes the key aspects of a reported preparation of chloro(dimethylsulfide-d6)gold(I).

Table 1: Synthesis of Chloro(dimethylsulfide-d6)gold(I)

| Parameter | Details |

|---|---|

| Starting Material for Ligand | Dimethylsulfoxide-d6 |

| Reducing Agent for Ligand | Triphenylphosphine in carbon tetrachloride and 2,2-dimethoxydiethyl ether |

| Gold Precursor | Gold(I) halide |

| Reaction Solvent | Not specified in detail for the final step in the abstract |

| Product | Chloro(dimethylsulfide-d6)gold(I) |

| Characterization | The isotopic purity of the dimethylsulfide-d6 was confirmed by gas-phase infrared and mass spectra. |

This method demonstrates the utility of dimethylsulfide-d6 as a ligand in coordination chemistry and provides an efficient route to this specific isotopically labeled gold complex. The availability of such labeled compounds is crucial for in-depth studies of the chemical and physical properties of gold complexes.

Coordination Chemistry and Ligand Substitution Dynamics of Chloro Dimethylsulfide Gold I

Ligand Exchange Reactions of Dimethylsulfide

The primary reactivity of chloro(dimethylsulfide)gold(I) involves the substitution of the dimethyl sulfide (B99878) ligand. This process is thermodynamically driven by the formation of a more stable gold-ligand bond with the incoming nucleophile. The volatile nature of the displaced dimethyl sulfide further facilitates the purification of the resulting gold(I) complexes. wikipedia.org The general ligand exchange reaction can be represented as:

(CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S

where L represents the incoming ligand.

Exchange with Phosphine (B1218219) Ligands

Phosphines are a class of ligands that readily displace dimethyl sulfide from the gold(I) coordination sphere to form stable gold(I)-phosphine complexes. tcichemicals.com These reactions are typically straightforward and proceed with high yields in common organic solvents like dichloromethane (B109758) or acetone. tcichemicals.com The resulting chloro(phosphine)gold(I) complexes are themselves important precursors for further synthetic transformations and have applications in catalysis and medicinal chemistry.

A variety of phosphine ligands, with differing steric and electronic properties, have been successfully employed in these exchange reactions. The choice of phosphine can influence the properties and reactivity of the resulting gold(I) complex.

| Incoming Phosphine Ligand (L) | Resulting Gold(I) Complex | Notable Observations |

| Triphenylphosphine (PPh₃) | Chloro(triphenylphosphine)gold(I) | A standard reaction used to generate a widely used gold(I) precursor. |

| Triethylphosphine (PEt₃) | Chloro(triethylphosphine)gold(I) | Forms a stable, linear complex. |

| Trimesitylphosphine | Chloro(trimesitylphosphine)gold(I) | Demonstrates the use of bulky phosphine ligands. nih.gov |

| Chiral Ferrocenylphosphines | Chiral Ferrocenylphosphino-gold(I) complexes | Used in the development of catalysts for asymmetric synthesis. |

Exchange with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that form very stable bonds with gold(I). The ligand exchange reaction between chloro(dimethylsulfide)gold(I) and an NHC precursor, typically an imidazolium (B1220033) salt in the presence of a weak base like potassium carbonate, is a common and efficient method for the synthesis of [Au(NHC)Cl] complexes. smolecule.com This "weak base route" is often preferred due to its practicality and high yields. smolecule.com

The resulting [Au(NHC)Cl] complexes have garnered significant interest due to their catalytic activity in a range of organic transformations and their potential as anticancer agents. The steric and electronic properties of the NHC ligand can be readily tuned by modifying the substituents on the heterocyclic ring, allowing for the fine-tuning of the properties of the gold(I) complex.

| Incoming NHC Ligand Precursor | Resulting Gold(I) NHC Complex | Yield (%) |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | [Au(IMes)Cl] | High to excellent |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | [Au(IPr)Cl] | High to excellent |

| 1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazolium chloride (IPr·HCl) | [Au(IPr)Cl] | High to excellent |

Exchange with Other Donor Ligands

While phosphines and NHCs are the most extensively studied ligands in this context, the dimethyl sulfide ligand in chloro(dimethylsulfide)gold(I) can also be displaced by other types of donor ligands. These include ligands with nitrogen and other sulfur donor atoms, expanding the scope of accessible gold(I) complexes.

Nitrogen Donor Ligands: Nitrogen-containing ligands such as pyridines and bipyridines can react with chloro(dimethylsulfide)gold(I), although the resulting Au-N bonds are generally weaker than Au-P or Au-C bonds. smolecule.com This can make the resulting complexes more reactive and suitable as precursors for further ligand exchange reactions. For instance, reactions with bidentate ligands like 1,10-phenanthroline (B135089) can lead to cationic gold(I) complexes if the chloride ion is abstracted.

Sulfur Donor Ligands: Other sulfur-containing ligands, such as tetrahydrothiophene (B86538) (tht), can also displace dimethyl sulfide. The complex chloro(tetrahydrothiophene)gold(I) is another commonly used precursor in gold chemistry, highlighting the interchangeability of labile thioether ligands.

Stereochemical Influence on Coordination Behavior

The introduction of chiral ligands in the exchange reaction with chloro(dimethylsulfide)gold(I) is a key strategy for the development of catalysts for asymmetric synthesis. The stereochemistry of the incoming ligand can significantly influence the coordination geometry and the catalytic properties of the resulting chiral gold(I) complex.

Chiral phosphine and N-heterocyclic carbene ligands have been extensively utilized for this purpose. For example, gold(I) complexes of chiral ferrocenylphosphines have been synthesized from chloro(dimethylsulfide)gold(I) and employed as catalysts in enantioselective transformations. Similarly, axially chiral NHC ligands have been shown to form stable gold(I) complexes where the stereochemical information from the ligand is transferred to the coordination environment of the gold center. researchgate.net

The coordination of axially chiral oxazoline-carbene ligands to AuCl·SMe₂ leads to the formation of stable Au(I) complexes. lookchem.com The stereochemistry of the chiral framework of the ligand influences the coordination behavior and the yields of the resulting complexes, which exhibit distinct structural properties as confirmed by NMR and X-ray crystallography. lookchem.com This highlights the crucial role of ligand geometry in the formation of these chiral gold complexes. lookchem.com

Fundamental Investigations of Metal-Ligand Interactions

The nature of the gold-ligand bond in chloro(dimethylsulfide)gold(I) and its derivatives has been the subject of fundamental investigations using both experimental and computational methods. These studies provide insights into the electronic structure and bonding within these complexes, which is crucial for understanding their reactivity.

Au-S Bond: The Au-S bond in chloro(dimethylsulfide)gold(I) is a key feature of its chemistry. X-ray crystallographic data reveals an Au-S bond distance of approximately 2.271 Å. wikipedia.org Theoretical studies, often employing Density Functional Theory (DFT), have been used to probe the nature of this bond. These studies indicate that the interaction involves not only σ-donation from the sulfur lone pair to the gold(I) center but also a degree of π-backdonation from gold d-orbitals to suitable acceptor orbitals on the sulfur.

Catalytic Applications of Chloro Dimethylsulfide Gold I and Its Derivatives

Gold-Catalyzed Organic Synthesis Transformations

Gold(I) catalysts derived from chloro(dimethylsulfide)gold(I) are powerful tools for forging complex molecular architectures through the activation of carbon-carbon multiple bonds.

Homogeneous gold catalysis is particularly effective for promoting cyclization and cycloisomerization reactions. Cationic gold(I) complexes, generated from precursors like chloro(dimethylsulfide)gold(I), are highly carbophilic and act as soft π-acids to activate alkynes, allenes, and alkenes toward nucleophilic attack. This activation enables the construction of a diverse range of carbocyclic and heterocyclic ring systems. Gold-catalyzed cyclization reactions are noted for their high catalytic reactivity, good chemical selectivity, and tolerance to air and water, making them a cornerstone of modern synthetic chemistry.

While gold(I) catalysis predominantly involves redox-neutral transformations, oxidative reactions have also been developed. These processes can involve the functionalization of C-H bonds or the oxidative addition to the gold(I) center to generate gold(III) species. For instance, a mild carbon-carbon bond cleavage can facilitate the oxidation of a Au(I) complex to a stable Au(III) cationic complex. This Au(III) species exhibits hard, oxophilic Lewis acidity, complementary to the soft, carbophilic nature of Au(I) catalysts. This dual reactivity allows for successive Au(I)- and Au(III)-catalyzed reactions to be performed in a single reaction vessel, expanding the synthetic utility of gold catalysis.

A central application of catalysts derived from chloro(dimethylsulfide)gold(I) is the formation of carbon-carbon bonds. nih.gov The activation of alkynes by a cationic gold(I) center renders them highly electrophilic and susceptible to attack by various carbon-based nucleophiles. This strategy underpins numerous transformations, including the cycloaddition reactions discussed in subsequent sections. Gold(I) catalysis provides a powerful method for C-C bond formation, enabling the construction of complex molecular frameworks from simple unsaturated precursors.

The intermolecular [2+2] cycloaddition of alkynes with alkenes to form cyclobutenes is a significant achievement in gold catalysis. nih.govresearchgate.net This transformation is effectively catalyzed by sterically hindered cationic gold(I) complexes, which can be synthesized from chloro(dimethylsulfide)gold(I). sigmaaldrich.comnih.gov The steric bulk of the ligands on the gold(I) center is crucial for success, as it allows for the selective activation of the alkyne over the alkene, thereby preventing common side reactions like alkene polymerization. nih.govresearchgate.net

The reaction mechanism is proposed to proceed through the initial formation of a gold(I)-alkyne complex. This complex then undergoes an electrophilic addition to the alkene, forming a cyclopropyl (B3062369) gold(I)-carbene intermediate. Subsequent ring expansion of this intermediate leads to a stabilized carbocation, which, after demetalation, yields the final cyclobutene (B1205218) product. The reaction accommodates a range of alkynes, including those with both electron-rich and electron-poor substituents. nih.gov

| Alkyne Substrate | Alkene Substrate | Catalyst System Precursor | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Styrene | AuCl(SMe₂) / AgSbF₆ with bulky phosphine (B1218219) ligand | Moderate to High |

| 1-Octyne | α-Methylstyrene | AuCl(SMe₂) / AgSbF₆ with bulky phosphine ligand | Moderate to High |

| Ethynylbenzene | 1,5-Hexadiene | AuCl(SMe₂) / AgSbF₆ with bulky phosphine ligand | Forms biscyclopropyl derivatives alongside cyclobutenes |

| Propargyl alcohol | Norbornene | AuCl(SMe₂) / AgSbF₆ with bulky phosphine ligand | Moderate to High |

This table presents representative examples of gold-catalyzed [2+2] cycloadditions. Specific yields are dependent on the exact ligand, solvent, and reaction conditions employed. nih.gov

While the direct gold-catalyzed conversion of propargyl sulfoxides is not extensively detailed, a closely related and synthetically valuable transformation is the gold(I)-chloride-catalyzed reaction of propargylic alcohols with aryl thiols. nih.govuw.edu.pl This atom-efficient process yields α-sulfenylated carbonyl compounds, which are structurally similar to α-thioenones. nih.gov The reaction proceeds through a mechanism distinct from direct substitution, showcasing the unique reactivity imparted by the gold catalyst. uw.edu.pl

This transformation is mechanistically related to the Meyer-Schuster rearrangement, a classic gold-catalyzed reaction that converts propargylic alcohols into α,β-unsaturated ketones. nih.gov In the presence of a thiol, the gold catalyst facilitates a tandem reaction involving hydrothiolation of the alkyne followed by rearrangement to afford the α-sulfenylated product. nih.govuw.edu.pl Gold(I) chloride, which can be formed from chloro(dimethylsulfide)gold(I), has been shown to be a highly effective catalyst for this synthesis. nih.gov

| Propargylic Alcohol Substrate | Aryl Thiol Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Phenylbut-3-yn-2-ol | Thiophenol | AuCl | 97 |

| 1-Phenylprop-2-yn-1-ol | Thiophenol | AuCl | 85 |

| 1-Ethynylcyclohexan-1-ol | Thiophenol | AuCl | 71 |

| 3-Phenylprop-2-yn-1-ol | 4-Methylbenzenethiol | AuCl | 90 |

Data adapted from studies on the gold(I)-chloride-catalyzed synthesis of α-sulfenylated carbonyl compounds. nih.govuw.edu.pl

Gold(I) complexes derived from chloro(dimethylsulfide)gold(I) are effective catalysts for the cyclopropanation of olefins. These reactions often utilize propargyl esters as precursors to gold(I)-carbene intermediates. The mechanism involves a gold-mediated 1,2- or 1,3-acyloxy migration from the propargyl ester to generate the reactive gold-carbene species. This intermediate then reacts with an olefin to produce the desired cyclopropane (B1198618) ring system. The use of chiral phosphine ligands allows for highly enantioselective versions of this reaction.

Beyond simple cyclopropanation, these reactive gold-carbene intermediates can participate in other cycloaddition cascades. For example, reaction with a 1,3-diene can lead to a formal [4+3] annulation, yielding seven-membered cycloheptadiene products. This occurs via an initial cyclopropanation followed by a rearrangement of the resulting cis-divinylcyclopropane intermediate.

Kinetic Studies of Gold(I)-Mediated Reactions

Kinetic studies are crucial for elucidating the mechanisms of gold(I)-mediated reactions. Research has investigated the kinetics of reactions involving N-heterocyclic carbene (NHC) gold(I) complexes, which can be synthesized from precursors like Chloro(dimethylsulfide)gold(I). lu.se For instance, the reaction between an (NHC)Au(I)-aryl complex and an aryl halide was studied in detail to understand its novel reactivity involving Au(I) species. lu.se Such studies are fundamental to optimizing reaction conditions and understanding the catalytic cycle.

While detailed kinetic data for a broad range of reactions directly starting from Chloro(dimethylsulfide)gold(I) is specific to each catalytic system, the general approach involves monitoring the reaction progress over time under various conditions. An example of a kinetic investigation is the study of the reaction between IMesAuPh and iodobenzene (B50100) at different temperatures. lu.se

Table 1: Representative Kinetic Study Parameters

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Reactant A | IMesAuPh | IMesAuPh |

| Reactant B | Iodobenzene | Iodobenzene |

| Solvent | Deuterated Benzene | Deuterated Benzene |

| Temperature | 90°C | 110°C |

| Internal Standard | Cyclooctane | Cyclooctane |

| Observation | No observable cross-coupling product | Formation of biphenyl (B1667301) |

This table illustrates typical parameters varied in kinetic studies of gold(I)-mediated reactions. Data sourced from a study on (NHC)Au(I) complexes. lu.se

Investigation of Au(0) Catalysis Pathways from Au(I) Precursors

While gold(I) complexes are renowned homogeneous catalysts, there is growing evidence that they can serve as precursors to catalytically active Au(0) species, particularly gold subnanoclusters. nih.gov The in-situ generation of Au(0) subnanoclusters from simple gold(I) precursors like Chloro(dimethylsulfide)gold(I) or its phosphine derivatives is a key area of investigation. nih.gov These Au(0) clusters have shown high activity in reactions such as the hydration of alkynes. nih.govresearchgate.net

The pathway from Au(I) to Au(0) can be influenced by reaction temperature and the presence of impurities. lu.se In some studies, the formation of a purple coating on reaction vessels, characteristic of gold nanoparticles, has supported the hypothesis of an Au(0) catalytic pathway. lu.se This transformation is critical, as the catalytic activity and selectivity of Au(0) nanoparticles can differ significantly from homogeneous Au(I) catalysts. nih.govmdpi.com The investigation into these pathways is essential for understanding the true nature of the catalytic species and for controlling the reaction outcome. lu.se

Applications in Gold Nanoparticle Synthesis

Chloro(dimethylsulfide)gold(I) is a widely used precursor in the synthesis of gold nanoparticles (AuNPs). chemimpex.com Its solubility and ability to stabilize gold in its +1 oxidation state make it a valuable starting material for various synthetic methods, including chemical and photochemical reduction. chemimpex.commdpi.com The use of this compound allows for the development of advanced materials with unique optical and electronic properties for applications in electronics, sensors, and biomedicine. chemimpex.com

Control over Surface Plasmon Resonance (SPR) Properties

The Surface Plasmon Resonance (SPR) of gold nanoparticles is a key property that dictates their application in sensing, imaging, and plasmonics. nih.gov This property is highly dependent on the nanoparticle's size, shape, and the surrounding dielectric medium. nih.gov By using Chloro(dimethylsulfide)gold(I) as a precursor, researchers can control the synthesis conditions to produce nanoparticles of a specific size and morphology, thereby tuning the SPR properties. nih.gov

For example, a seed-mediated growth strategy allows for the synthesis of larger, size-controllable AuNPs. nih.gov The final size of the nanoparticles directly influences the peak wavelength of the SPR band. Generally, as the size of spherical gold nanoparticles increases, the SPR peak experiences a red-shift to longer wavelengths. nih.gov

Table 2: Correlation of Nanoparticle Size with SPR Wavelength

| Seed Amount (pmol) | Resulting AuNP Diameter (nm) | SPR Peak Wavelength (nm) |

|---|---|---|

| 3 | ~55 | 553 |

| 1 | ~75 | 567 |

| 0.5 | ~100 | 585 |

This table demonstrates the relationship between the amount of seed particles used in a growth synthesis (which controls the final size) and the resulting Surface Plasmon Resonance peak. This illustrates a general principle applicable to syntheses starting from gold precursors. nih.gov

Tailoring Nanoparticle Size and Morphology

The ability to tailor the size and morphology of gold nanoparticles is critical for their function. researchgate.net Using Chloro(dimethylsulfide)gold(I) as the gold source, various strategies can be employed to control the final nanostructure. The choice of reducing agent, stabilizing agent (capping agent), and reaction conditions such as temperature and precursor concentration all play a pivotal role. mdpi.comresearchgate.net For instance, different reducing agents can lead to nanoparticles of varying sizes and shapes, such as spheres, rods, or prisms. researchgate.net Seed-mediated growth, where small pre-formed nanoparticles (seeds) are grown larger by the subsequent reduction of a gold precursor, is a powerful technique for achieving good control over the final particle size and obtaining narrower size distributions. nih.govmdpi.com

Photochemical Reduction Strategies for Nanomaterial Formation

Photochemical synthesis offers a clean and often milder alternative to chemical reduction for producing gold nanoparticles. cetjournal.it In this method, light is used to initiate the reduction of the gold precursor. mdpi.com Chloro(dimethylsulfide)gold(I) has been successfully used as a precursor in such photochemical processes. mdpi.com

A notable example involves a two-step photochemical synthesis of Au-Ag nanotwins. In the first step, Au seeds were synthesized from Chloro(dimethylsulfide)gold(I) by irradiating the solution with a mercury vapor lamp or UVA light. mdpi.com This process involves the photocatalyzed action of a reducing agent to reduce the Au(I) to its zero-valence state (Au0), which then forms nucleation centers. mdpi.com These centers subsequently grow into nanoparticles, with capping agents used to control their size and prevent agglomeration. mdpi.com This strategy highlights the versatility of Chloro(dimethylsulfide)gold(I) as a precursor for advanced, light-driven nanomaterial fabrication methods. mdpi.comnih.gov

Medicinal and Biomedical Research Involving Chloro Dimethylsulfide Gold I and Gold I Complexes

Development of Novel Therapeutic Agents

The unique chemical properties of gold(I) complexes, largely driven by the ligands attached to the gold center, have made them attractive candidates for the development of new therapeutic agents. nih.gov Chloro(dimethylsulfide)gold(I) serves as a common entry point for creating these novel compounds. wikipedia.org

Gold nanoparticles (AuNPs) have emerged as highly promising carriers for targeted drug delivery due to their favorable physical, chemical, and biological properties. nih.gov Chloro(dimethylsulfide)gold(I) is employed in the synthesis of these gold nanoparticles. chemimpex.com The surfaces of AuNPs can be modified to improve circulation, reduce aggregation, and attach therapeutic molecules and targeting agents. nih.gov This functionalization allows for the specific delivery of drugs to target sites, potentially increasing efficacy and reducing systemic cytotoxicity. nih.gov

Luminescent gold nanoclusters are a class of nanomaterials being investigated for bioimaging applications. beilstein-journals.org These nanoclusters offer advantages such as low toxicity, photostability, and tunable optoelectronic properties. beilstein-journals.org While the direct use of Chloro(dimethylsulfide)gold(I) in creating these specific imaging agents is not extensively detailed in the provided results, its role as a precursor for gold nanoparticles is fundamental to this area of nanotechnology. chemimpex.com Gold nanoclusters can be conjugated with specific peptides for targeted intracellular imaging, such as labeling the cell nucleus. beilstein-journals.org

Chloro(dimethylsulfide)gold(I) is a key precursor in the synthesis of Gold(I) N-heterocyclic carbene (NHC) complexes, a class of compounds that has shown significant potential as anticancer and antimicrobial agents. bohrium.comnih.govresearchgate.net The synthesis typically involves the reaction of Chloro(dimethylsulfide)gold(I) with an appropriate imidazolium (B1220033) salt in the presence of a base, or via a transmetallation reaction from a silver-NHC intermediate. bohrium.comnih.govresearchgate.net The dimethyl sulfide (B99878) ligand is displaced by the NHC ligand, forming a stable gold-carbon bond. wikipedia.orgtcichemicals.com This synthetic versatility allows for the creation of a wide variety of Gold(I) NHC complexes with tailored electronic and steric properties, which in turn influences their biological activity. nih.gov

| Precursor Compound | Reagents | Resulting Complex Type | Reference |

| Chloro(dimethylsulfide)gold(I) | Imidazolium chloride salts, Potassium carbonate | [AuCl(NHC)] | bohrium.com |

| Chloro(dimethylsulfide)gold(I) | Silver-NHC complex | [AuCl(NHC)] | nih.govresearchgate.net |

| Chloro(dimethylsulfide)gold(I) | Phosphine (B1218219) ligands | Gold(I)-phosphine complexes | tcichemicals.com |

Anticancer Research Applications

Gold(I) complexes, including those derived from Chloro(dimethylsulfide)gold(I), have gained considerable attention as potential non-platinum anticancer drugs. nih.govrsc.org Their mechanisms of action are often distinct from traditional platinum-based chemotherapeutics, offering a potential strategy to overcome issues like drug resistance. nih.govrsc.org

A multitude of gold(I) complexes have demonstrated significant anti-proliferative effects against various human cancer cell lines in vitro. nih.govrsc.org For instance, the gold(I) compound Auranofin has been shown to inhibit the growth of MDA-MB 231 human breast cancer cells in a dose-dependent manner. nih.gov Similarly, novel gold(I)-phosphine and gold(I)-sulfur complexes have shown moderate to significant anti-proliferative effects in the A549 lung cancer cell line. frontiersin.org The cytotoxicity of these compounds is a key indicator of their potential as anticancer agents. Gold(I)-NHC complexes have also emerged as some of the most active gold compounds acting as antitumor agents. mdpi.com For example, one Gold(I)–NHC complex exhibited high cytotoxicity against non-small-cell lung cancer (NSCLC) cell lines. mdpi.com

| Gold(I) Complex Type | Cancer Cell Line | Observed Effect | Reference |

| Auranofin | MDA-MB 231 (Breast) | Dose-dependent growth inhibition | nih.gov |

| Gold(I)-sulfur complex | A549 (Lung) | Moderate anti-proliferative effects | frontiersin.org |

| Gold(I)-phosphine complex | A549 (Lung) | In vitro cytotoxicity | frontiersin.org |

| Gold(I)-NHC complex | A549, H522 (Lung) | High cytotoxicity, IC50 ~15 mM | mdpi.com |

Unlike platinum-based drugs that primarily target DNA, many cytotoxic gold(I) complexes exert their anticancer effects by targeting mitochondria. nih.govuwa.edu.au A primary molecular target for these gold compounds is the enzyme thioredoxin reductase (TrxR), which is crucial for maintaining the cellular redox balance. nih.govrsc.org Cancer cells often have high levels of TrxR, making it a promising target for selective therapy. nih.gov

The inhibition of TrxR by gold(I) complexes, which bind to the enzyme's active site, leads to an increase in intracellular reactive oxygen species (ROS) and oxidative stress, ultimately triggering apoptosis (programmed cell death). rsc.orgnih.gov Several studies have confirmed that treatment with various gold(I) complexes, including phosphine and NHC derivatives, leads to increased ROS levels in cancer cells. frontiersin.orgnih.gov Furthermore, gold(I) phosphine complexes have been shown to directly impact mitochondrial function by inhibiting respiration, decreasing ATP production, and dissipating the mitochondrial membrane potential. uwa.edu.aunih.gov The selective accumulation of certain lipophilic gold complexes in the mitochondria of cancer cells, which have a higher membrane potential than normal cells, may contribute to their selective toxicity. rsc.orgrsc.org

Modulation of Thioredoxin Reductase (TrxR) Activity

Gold(I) complexes, including Chloro(dimethylsulfide)gold(I), are recognized for their potent inhibition of thioredoxin reductase (TrxR), a critical enzyme in cellular redox homeostasis. researchgate.netnih.gov TrxR is a key component of the thioredoxin system, which is vital for regulating cell proliferation, differentiation, and apoptosis, and protecting cells from oxidative stress. researchgate.netrsc.org Many tumor cells exhibit high levels of TrxR, making it a significant target for anticancer drug development. researchgate.netresearchgate.net

The inhibitory action of gold(I) complexes is largely attributed to the high affinity of gold for the selenocysteine (B57510) residue in the active site of TrxR. researchgate.net This interaction leads to a strong and often irreversible inhibition of the enzyme's function. rsc.org For instance, gold(I) compounds like auranofin, chloro(triethylphosphine)gold(I), and aurothiomalate (B1210753) have been shown to be extremely potent inhibitors of mitochondrial TrxR in the submicromolar range. nih.govresearchgate.net Studies have demonstrated that various gold compounds can inhibit TrxR1 at concentrations ranging from 5 to 4000 nM (50% inhibitory concentration). elsevierpure.com The ligand structure attached to the gold(I) center plays a crucial role in the inhibitory potency, with Au(I)-phosphine compounds like triphenyl phosphine gold chloride and auranofin being among the most potent inhibitors. elsevierpure.com

Inhibition of TrxR by gold complexes disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). researchgate.netrsc.org This increase in oxidative stress can trigger downstream events, including mitochondrial damage and apoptosis (programmed cell death), which contribute to the anticancer effects of these compounds. nih.govfrontiersin.org Research has shown that the specific inhibition of TrxR by gold(I) compounds can be a determinant for inducing the mitochondrial membrane permeability transition (MPT) and the subsequent release of cytochrome c, a key step in the apoptotic cascade. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 Value | Cell Line/System |

| Auranofin | Thioredoxin Reductase | 0.020 µM | Mitochondrial |

| Triethylphosphine gold | Thioredoxin Reductase | 0.25 µM | Mitochondrial |

| Aurothiomalate | Thioredoxin Reductase | 1.42 µM | Mitochondrial |

| Gold(I) Thiotetrazolates | Thioredoxin Reductase | Not Specified | Enzyme Assay |

| AU1 | Thioredoxin Reductase | ~0.1 µg/mL | S. aureus |

| AU5 | Thioredoxin Reductase | ~0.4 µg/mL | S. aureus |

Interaction with the Cancer Immune System

Beyond their direct cytotoxic effects on tumor cells, gold compounds are known to interact with and modulate the cancer immune system. frontiersin.orgnih.gov This interaction can enhance anti-tumor immune responses, making these compounds potential candidates for combination therapies with immunotherapies. frontiersin.org Gold compounds can promote cancer cell antigenicity and stimulate an anti-tumor immune response by inducing immunogenic cell death (ICD). frontiersin.orgnih.gov ICD is a form of cell death that triggers an immune response against antigens from the dead tumor cells. nih.gov Hallmarks of ICD include the release of molecules like calreticulin (B1178941) (CRT), ATP, and high mobility group box 1 (HMGB1), which act as signals to activate the immune system. nih.gov

Gold compounds have been shown to affect various immune cell populations. frontiersin.orgnih.gov They can enhance the function and number of dendritic cells (DCs), which are crucial for presenting tumor antigens to T cells and initiating an adaptive immune response. nih.gov Furthermore, gold complexes can induce the activation and proliferation of other innate immune cells such as natural killer (NK) cells, mast cells, monocytes/macrophages, and neutrophils. nih.gov Some studies suggest that gold compounds can also inhibit immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which are often abundant in the tumor microenvironment and dampen anti-tumor immunity. nih.gov

The potential for combining gold compounds with immune checkpoint inhibitors is an area of active research. nih.gov For example, the gold(I) compound auranofin has been studied in combination with anti-PD-L1 therapy, showing potential for enhanced therapeutic efficacy. nih.gov Gold nanoparticles (AuNPs) have also been explored to improve the delivery and efficacy of immunotherapy, for instance, by being conjugated with immunostimulatory molecules like CpG oligodeoxynucleotides to enhance the secretion of pro-inflammatory cytokines. nih.gov

Antimicrobial Activity Studies

Gold(I) complexes have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. nih.govscispace.com The lipophilicity and the nature of the ligands attached to the gold center influence the antimicrobial efficacy. nih.govfrontiersin.org Chloro(dimethylsulfide)gold(I) serves as a common precursor for synthesizing other gold complexes with potential therapeutic applications. wikipedia.org

Research has shown that gold(I) complexes are particularly effective against Gram-positive bacteria. frontiersin.orgtandfonline.com For example, newly designed gold(I) compounds AU1 and AU5, which inhibit TrxR, were found to be potent against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) of 0.125 and 0.5 μg/mL, respectively. frontiersin.org These compounds were also shown to reduce biofilm formation and disrupt mature biofilms. frontiersin.org Similarly, chlorotrimethylphosphine gold(I) has shown significant inhibitory effects against S. aureus (MIC of 0.59 μg/mL) and multi-drug resistant E. coli (MIC of 9.25 μg/mL). nih.gov

The mechanism of antimicrobial action for many gold complexes is linked to the inhibition of bacterial TrxR. tandfonline.comfrontiersin.org This enzyme is crucial for maintaining redox balance in bacterial cells, and its inhibition leads to oxidative stress and cell death. tandfonline.comfrontiersin.org The effectiveness of gold compounds against various microbes, including antibiotic-resistant strains, makes them promising candidates for developing new antimicrobial agents to address the growing challenge of drug resistance. frontiersin.orgtandfonline.com

| Gold Complex | Microorganism | Activity (MIC) |

| AU1 | Methicillin-resistant S. aureus (MRSA) | 0.125 µg/mL |

| AU5 | Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL |

| Chlorotrimethylphosphine gold(I) | S. aureus ATCC 6538 | 0.59 µg/mL |

| Chlorotrimethylphosphine gold(I) | E. coli DSM 1077 | 4.63 µg/mL |

| Gold(I) selenium N-heterocyclic carbene complexes | Gram-positive & Gram-negative bacteria | Varies |

| Auranofin | Mycobacterium tuberculosis | Significant Activity |

Strategies for Modulating Reactivity in Biological Systems

A significant challenge in the development of gold-based therapeutics is managing their reactivity in complex biological environments. nih.gov The presence of high concentrations of nucleophiles, particularly thiols like glutathione (B108866) (GSH) and serum albumin, can lead to nonspecific binding and deactivation of the gold complexes before they reach their intended target. nih.gov To overcome this, various strategies are being developed to control the reactivity, stability, and selectivity of these compounds.

One innovative approach is the design of "pro-drugs" or stimuli-activatable gold complexes. nih.gov These complexes are engineered to be relatively inert and stable in the bloodstream but can be "activated" at the target site (e.g., a tumor) by specific internal or external stimuli. This allows for spatiotemporal control over the release of the active gold species, enhancing efficacy while minimizing off-target toxicity. nih.gov

Examples of stimuli that can be harnessed include:

Light (Photoactivation): Photoactivatable gold prodrugs can be designed with specific ligands that are released upon irradiation with light of a particular wavelength. This process can then liberate the active gold species to inhibit targets like TrxR specifically at the diseased tissue. nih.gov

pH: The acidic microenvironment of tumors can be exploited to trigger the activation of pH-sensitive gold complexes. acs.org

Enzymes: Gold nanoparticles can be linked to fluorophores via a peptide that is specifically cleaved by tumor-associated enzymes, such as trypsin, leading to activation and a detectable signal. acs.orgresearchgate.net

Redox Environment: The higher concentration of reducing agents like GSH inside cancer cells can be used to activate GSH-responsive gold(III) prodrugs. nih.gov

Bioorthogonal Activation: This strategy involves using a non-toxic chemical inducer, such as a palladium catalyst, to trigger a reaction that selectively activates the gold complex within living cells. nih.gov

Improving the stability and target selectivity of gold complexes is crucial for their translation into clinical use. nih.gov A primary strategy involves modifying the ligand scaffold coordinated to the gold center.

Key approaches include:

Strong Donor Ligands: The use of multidentate ligands with strong σ-donor atoms, such as N-heterocyclic carbenes (NHCs), alkynyl groups, and diphosphines, can form more stable gold(I) complexes. nih.gov These strong bonds make the complexes less susceptible to displacement by off-target thiols. nih.gov

Ligand Encapsulation: Encapsulating the gold complex within polymeric substances or nanoparticles can protect it from degradation and non-specific interactions during circulation, allowing for more efficient delivery to the target site. researchgate.net

Targeting Moieties: Introducing cancer-targeting groups or hydrophilic substitutions to the ligand system can improve the selectivity of the gold complex for cancer cells over healthy cells. For example, attaching saccharide moieties to a gold(III) porphyrin complex can alter its biological properties and targeting.

Kinetic Stability: For some metal complexes, incorporating rigid cyclic structures into the ligand design can enhance kinetic stability, slowing the dissociation of the metal ion in vivo. nih.gov

Advanced Materials Science Applications

Fabrication of Gold-Based Thin Films

Gold thin films are integral components in a variety of high-tech applications, from sensors to microarrays, owing to their excellent conductivity, chemical inertness, and unique optical properties. azonano.com Chloro(dimethylsulfide)gold(I) is a valuable precursor for the deposition of these films. While physical vapor deposition is a common method for producing gold thin films, chemical methods utilizing precursors like Chloro(dimethylsulfide)gold(I) offer advantages in terms of conformal coverage and scalability. azonano.com

The compound can be used in chemical vapor deposition (CVD) processes where it is volatilized and then decomposed on a substrate surface to form a pure gold film. The volatile nature of the dimethyl sulfide (B99878) ligand facilitates its removal during the deposition process. wikipedia.org This method allows for the creation of uniform and highly smooth gold films, which are essential for applications in optical instruments and as substrates for scanning probe microscopy. azonano.com

Synthesis of Gold Nanomaterials for Electronic and Optical Devices

Chloro(dimethylsulfide)gold(I) is a key starting material for the synthesis of gold nanoparticles, which are the building blocks for next-generation electronic and optical devices. mdpi.com The synthesis typically involves the reduction of the gold(I) center in the presence of a stabilizing agent. The size and shape of the resulting nanoparticles can be meticulously controlled by adjusting reaction parameters such as temperature, concentration of reactants, and the choice of reducing and capping agents. mdpi.com

One common approach is the Brust-Schiffrin method, a two-phase synthesis that allows for the production of highly stable gold nanoparticles with a narrow size distribution. nih.gov While this method often uses a gold(III) precursor, the fundamental principle of reduction and stabilization can be adapted for gold(I) precursors like Chloro(dimethylsulfide)gold(I). These synthesized gold nanoparticles exhibit unique surface plasmon resonance characteristics, making them ideal for use in novel optical sensors and biomarkers. mdpi.com

| Parameter | Effect on Gold Nanoparticle Synthesis |

| Precursor Concentration | Influences the final size and concentration of nanoparticles. |

| Reducing Agent | Determines the rate of reduction and can affect particle morphology. |

| Stabilizing Agent/Ligand | Controls particle growth and prevents aggregation. |

| Temperature | Affects the kinetics of nucleation and growth, influencing size distribution. |

Precursor in Atomic Layer Deposition (ALD) of Gold Thin Films

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. Chloro(dimethylsulfide)gold(I) has been evaluated as a potential precursor for the ALD of gold. aip.org In a typical ALD process, the precursor is pulsed into a reaction chamber and chemisorbs onto the substrate surface. This is followed by a pulse of a coreactant, or reducing agent, which reacts with the adsorbed precursor to form a monolayer of the desired material.

A study evaluating several Au(I) compounds for ALD included Chloro(dimethylsulfide)gold(I) in its preliminary evaluation. aip.org While another liquid precursor was ultimately chosen for extensive ALD growth experiments in that particular study, the investigation highlights the ongoing research into suitable gold precursors for this precise deposition technique. aip.org The development of a successful ALD process using a precursor like Chloro(dimethylsulfide)gold(I) would enable the fabrication of highly uniform and ultrathin gold films, which are critical for advanced electronic and catalytic applications.

| ALD Parameter | Significance in Gold Thin Film Growth |

| Precursor Pulse Time | Ensures sufficient precursor chemisorption on the substrate. |

| Purge Time | Removes unreacted precursor and byproducts from the chamber. |

| Coreactant Pulse Time | Allows for complete reaction with the adsorbed precursor layer. |

| Deposition Temperature | Defines the "ALD window" for self-limiting growth. |

Applications in Photonic Devices

Gold nanoparticles, synthesized from precursors such as Chloro(dimethylsulfide)gold(I), are increasingly being incorporated into photonic devices to manipulate light at the nanoscale. nih.gov When integrated into photonic crystals, gold nanoparticles can enhance light-matter interactions due to their localized surface plasmon resonance (LSPR). nih.gov This phenomenon can be harnessed to improve the efficiency of light-harvesting devices and to create highly sensitive optical sensors. nih.gov

The synthesis of gold nanoparticles for these applications requires precise control over their size and shape to tune the LSPR to specific wavelengths. The use of Chloro(dimethylsulfide)gold(I) as a precursor allows for the controlled growth of these nanostructures. mdpi.com For instance, gold nanoparticles can be immobilized within the structure of a photonic crystal, creating a composite material with both the photonic bandgap properties of the crystal and the plasmonic properties of the nanoparticles. nih.gov

Role in Surface-Enhanced Raman Spectroscopy (SERS) Substrate Development

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that can detect molecules at very low concentrations. azooptics.com The enhancement of the Raman signal is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. azooptics.com Chloro(dimethylsulfide)gold(I) can serve as a precursor for creating the gold nanostructures that form the basis of SERS substrates. nih.gov

Various methods are employed to fabricate SERS substrates, including the deposition of colloidal gold nanoparticles onto a solid support and the creation of gold nanoisland films. azooptics.comnih.gov A wet-chemical approach, for example, involves seeding a substrate with small gold nanoparticles and then controllably growing them into larger nanoislands. nih.gov This process can utilize a gold precursor like Chloro(dimethylsulfide)gold(I) in the growth solution. The resulting SERS substrates can exhibit high enhancement factors and good reproducibility, making them suitable for sensitive chemical and biological detection. nih.gov

Spectroscopic and Structural Characterization of Chloro Dimethylsulfide Gold I

Crystallographic Analysis

The solid-state structure of Chloro(dimethylsulfide)gold(I) has been meticulously elucidated through single crystal X-ray diffraction, revealing a fascinating interplay of molecular geometry and intermolecular forces that govern its crystalline architecture.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis of Chloro(dimethylsulfide)gold(I) has provided a precise and unambiguous determination of its molecular structure. The compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org Key crystallographic data obtained at 293 K are summarized in the table below.

| Parameter | Value |

| Formula | C₂H₆AuClS |

| Molecular Weight | 294.55 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.031 (1) |

| b (Å) | 14.825 (3) |

| c (Å) | 6.417 (3) |

| β (°) | 95.67 (2) |

| Volume (ų) | 571.0 |

| Z | 4 |

Table 1: Crystallographic Data for Chloro(dimethylsulfide)gold(I). iucr.org

The atomic coordinates, as determined by these diffraction studies, provide the exact positions of each atom within the unit cell, forming the basis for a detailed analysis of the molecule's geometry.

| Atom | x | y | z |

| Au | 0.69239 (5) | 0.23870 (3) | 0.22758 (5) |

| S | 0.4640 (3) | 0.3589 (2) | 0.1561 (3) |

| Cl | 0.9201 (4) | 0.1157 (2) | 0.2805 (3) |

| C(1) | 0.6241 (15) | 0.4558 (7) | 0.2512 (13) |

| C(2) | 0.2575 (15) | 0.3563 (8) | 0.3396 (16) |

Table 2: Atomic Coordinates for Chloro(dimethylsulfide)gold(I). iucr.org

Analysis of Molecular Geometry and Crystal Packing

As is characteristic for gold(I) complexes, the gold center in Chloro(dimethylsulfide)gold(I) adopts a nearly linear coordination geometry. wikipedia.org The sulfur atom of the dimethyl sulfide (B99878) ligand and the chlorine atom are positioned on opposite sides of the gold atom. The S-Au-Cl bond angle is 176.9(1)°, deviating only slightly from perfect linearity. iucr.org

The key bond lengths within the molecule are the Au-S bond, measured at 2.271(2) Å, and the Au-Cl bond, with a length of 2.288(2) Å. iucr.org These values are consistent with those observed in other gold(I)-sulfur and gold(I)-chlorine compounds. wikipedia.org

The packing of the molecules within the crystal structure reveals that they are organized into chains. iucr.org This arrangement is dictated by the intermolecular interactions present in the solid state.

| Parameter | Value |

| Bond Lengths (Å) | |

| Au-S | 2.271 (2) |

| Au-Cl | 2.288 (2) |

| Bond Angles (°) | |

| S-Au-Cl | 176.9 (1) |

Table 3: Selected Bond Lengths and Angles for Chloro(dimethylsulfide)gold(I). iucr.org

Characterization of Intermolecular Aurophilic Interactions in the Solid State

A significant feature of the crystal structure of Chloro(dimethylsulfide)gold(I) is the presence of intermolecular aurophilic interactions. These are weak, attractive forces between gold(I) centers. In the solid state, the molecules are linked into chains by short Au···Au contacts of 3.226(1) Å. iucr.org This distance is shorter than the sum of the van der Waals radii of gold, indicating a notable bonding interaction. The Au···Au···Au angle within these chains is 168.1(1)°. iucr.org These aurophilic interactions play a crucial role in the stabilization of the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the electronic environment of the atoms within the Chloro(dimethylsulfide)gold(I) molecule in solution.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of Chloro(dimethylsulfide)gold(I) in deuterated chloroform (B151607) (CDCl₃) exhibits a single, sharp singlet. This signal corresponds to the six equivalent protons of the two methyl groups of the dimethyl sulfide ligand. The chemical shift of this peak is typically observed in the range of δ 2.73-2.81 ppm. lu.se The presence of a single peak confirms the symmetrical nature of the coordinated dimethyl sulfide ligand in solution.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum of Chloro(dimethylsulfide)gold(I) in CDCl₃ provides further confirmation of the molecular structure. It displays a single resonance for the two equivalent methyl carbons of the dimethyl sulfide ligand. This peak appears at a chemical shift of approximately δ 24.5 ppm. tcichemicals.com

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | CDCl₃ | 2.73-2.81 | Singlet |

| ¹³C | CDCl₃ | ~24.5 | Singlet |

Table 4: NMR Spectroscopic Data for Chloro(dimethylsulfide)gold(I).

Electron Microscopy

Electron microscopy is a powerful technique for characterizing the morphology and structure of materials at the micro- and nanoscale. In the context of Chloro(dimethylsulfide)gold(I), electron microscopy is more commonly applied to the gold nanostructures synthesized from this precursor rather than the compound itself. However, understanding the morphology of the crystalline compound can provide insights into its solid-state properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

Table 1: Morphological Characteristics of Chloro(dimethylsulfide)gold(I) Crystals

| Parameter | Description | Source |

|---|---|---|

| Crystal Shape | Cuboid | lu.se |

| Color | White to Light Yellow | tcichemicals.com |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM can reveal the internal structure of materials at a significantly higher resolution than light microscopes.

While TEM is extensively used to characterize the size, shape, and lattice structure of gold nanoparticles synthesized using Chloro(dimethylsulfide)gold(I) as a precursor, its application to the compound itself is less common. researchgate.net For a crystalline material like Chloro(dimethylsulfide)gold(I), TEM could be used to analyze thin sections of the crystals to identify crystallographic defects, dislocations, and stacking faults. Electron diffraction patterns obtained through TEM could also provide information about the crystal structure. However, the primary technique for determining the crystal structure of this compound has been X-ray diffraction. lu.seiucr.org

Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In solution, the technique can be used to identify and quantify substances. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of a coordination complex is influenced by the metal center and the ligands. For gold(I) complexes, ligand-to-metal charge transfer (LMCT) bands are often observed. While UV-Vis spectroscopy is a routine characterization technique for many chemical compounds, specific UV-Vis absorption data for Chloro(dimethylsulfide)gold(I) in solution is not extensively reported in the scientific literature. The focus of UV-Vis studies has predominantly been on the surface plasmon resonance of gold nanoparticles formed from this precursor. researchgate.net For related gold(III) complexes, intense absorptions in the UV region (230-290 nm) have been reported. researchgate.net

Table 2: UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|

Mass Spectrometry Techniques

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. The analyte is mixed with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules with minimal fragmentation.

The application of MALDI-MS to the direct analysis of small organometallic complexes like Chloro(dimethylsulfide)gold(I) is not a common practice. This technique is more frequently employed in the characterization of larger molecules or to study ligand exchange processes on the surface of gold nanoparticles. nih.govmdpi.com For instance, MALDI-MS has been used to study gold-thiolate complexes desorbed from the surface of monolayer-protected gold nanoparticles. nih.gov While it is a powerful tool for the analysis of various metal complexes, specific MALDI-MS data, such as the mass spectrum and fragmentation pattern for Chloro(dimethylsulfide)gold(I), is not well-documented in the available scientific literature. The volatility of the dimethyl sulfide ligand could also present challenges for analysis under the high vacuum conditions of a mass spectrometer.

Table 3: Mass Spectrometry Data for Chloro(dimethylsulfide)gold(I)

| Technique | Ionization Mode | Major Fragment Ions (m/z) |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for probing the bonding within a molecule. For Chloro(dimethylsulfide)gold(I), Infrared (IR) spectroscopy provides information on the characteristic vibrational frequencies of its constituent bonds.

Infrared (IR) Spectroscopy

The IR spectrum of Chloro(dimethylsulfide)gold(I) is characterized by vibrations corresponding to the dimethyl sulfide ligand as well as the gold-sulfur and gold-chlorine bonds. The most significant vibrations for the inorganic core of the complex, the Au-S and Au-Cl stretches, are found in the far-infrared region of the spectrum due to the heavy gold atom.

While a fully assigned spectrum for this specific compound is not widely published, the positions of these bands can be estimated from data on related gold(I) and gold(III) complexes. The gold-chlorine stretching vibration, ν(Au-Cl), in gold(III) complexes is observed in the 363-368 cm⁻¹ range rsc.org. For linear gold(I) complexes like Chloro(dimethylsulfide)gold(I), this vibration is expected in a similar region. The gold-sulfur stretching vibration, ν(Au-S), is also anticipated in the far-infrared region. These absorptions are diagnostic for the integrity of the Au-S and Au-Cl bonds within the complex.

Expected Infrared Absorption Bands for Chloro(dimethylsulfide)gold(I)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| ν(C-H) | 2850–2960 | Mid-IR |

| ν(Au-S) | Below 400 | Far-IR |

| ν(Au-Cl) | ~360 | Far-IR |

Surface and Film Characterization Techniques

When Chloro(dimethylsulfide)gold(I) is used as a precursor for depositing gold-containing thin films, various surface-sensitive techniques are employed to characterize the resulting material's composition and chemical nature.

Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA)

Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA) is a powerful ion beam analysis technique used for the quantitative determination of the elemental composition and depth profiles of thin films. In a TOF-ERDA measurement, an energetic heavy ion beam is directed at the sample, causing atoms in the near-surface region to be recoiled in the forward direction. By measuring the time of flight and energy of these recoiled atoms, their mass can be identified, allowing for the detection of all elements, including light elements like hydrogen.

For a thin film deposited using Chloro(dimethylsulfide)gold(I), TOF-ERDA would be an ideal technique to:

Quantify Elemental Composition: Determine the absolute concentrations of gold (Au), sulfur (S), and chlorine (Cl) in the film.

Detect Impurities: Identify and quantify light element impurities such as carbon (C), hydrogen (H), and oxygen (O) that may originate from the precursor ligand or the deposition environment.

Generate Depth Profiles: Provide detailed information on the distribution of each element as a function of depth, which is crucial for assessing film uniformity and identifying any surface contamination or interface layers.

The technique typically achieves detection limits in the range of 0.1 to 0.5 atomic percent and can analyze film thicknesses up to several hundred nanometers.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides information about the elemental composition and, crucially, the chemical oxidation states of the elements on a material's surface. The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.

An XPS analysis of a surface containing Chloro(dimethylsulfide)gold(I) or a film derived from it would focus on the core level spectra of its constituent elements: gold (Au 4f), sulfur (S 2p), and chlorine (Cl 2p). The binding energies of these core electrons are sensitive to the local chemical environment.

Gold (Au 4f): The Au 4f spectrum consists of a doublet (Au 4f₇/₂ and Au 4f₅/₂). For metallic gold (Au⁰), the Au 4f₇/₂ peak is found at a binding energy of 84.0 eV thermofisher.com. In Au(I) compounds, this peak shifts to a higher binding energy, typically in the range of 84.6 eV to 86 eV researchgate.netresearchgate.net. This allows for the direct identification of the +1 oxidation state of gold in the complex.

Sulfur (S 2p): The S 2p binding energy for a sulfur atom in a sulfide or thiolate that is covalently bonded to gold is expected around 162.7 eV to 163.0 eV researchgate.net. This is distinct from oxidized sulfur species like sulfites or sulfates, which appear at much higher binding energies.

Chlorine (Cl 2p): For metal chlorides, the Cl 2p₃/₂ peak is typically observed in the range of 198.5–199 eV thermofisher.comthermofisher.com. This would confirm the presence of chloride ions bound to the gold center.

Expected XPS Binding Energies for Chloro(dimethylsulfide)gold(I)

| Element (Core Level) | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|

| Au 4f₇/₂ | ~85.0 - 86.0 | Confirms Au(I) oxidation state thermofisher.comresearchgate.netresearchgate.net |

| S 2p₃/₂ | ~163.0 | Indicates sulfur in a sulfide ligand researchgate.net |

| Cl 2p₃/₂ | ~198.5 - 199.0 | Indicates chloride ligand thermofisher.comthermofisher.com |

Thermal Analysis

Thermal analysis techniques are critical for evaluating the suitability of a compound as a precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD), as they provide information on volatility and thermal stability.

Thermogravimetric Analysis (TGA) for Precursor Evaluation

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a potential deposition precursor, TGA helps to determine its thermal stability and decomposition pathway.

Chloro(dimethylsulfide)gold(I) is known to decompose upon heating wikipedia.org. TGA data indicates that the compound undergoes thermal decomposition at approximately 160 °C lookchem.com. A TGA experiment would show a stable mass up to the onset of decomposition, followed by a sharp decrease in mass around 160 °C. This mass loss corresponds to the liberation of volatile decomposition products, primarily dimethyl sulfide, leaving behind elemental gold.

The relatively low decomposition temperature is a critical parameter. It defines the upper limit of the thermal window for processes where the intact molecule is required for transport and surface reactions. For deposition processes, this thermal instability can be exploited to deposit gold films at moderate temperatures. The clean decomposition, leaving elemental gold, is a desirable characteristic for a high-purity film precursor.

Thermal Properties of Chloro(dimethylsulfide)gold(I)

| Property | Value | Significance |

|---|---|---|

| Decomposition Temperature | ~160 °C lookchem.com | Defines thermal stability and suitable temperature range for deposition processes. |

| Decomposition Products | Elemental Gold, Volatile Organics | Indicates a pathway to form pure gold films wikipedia.org. |

Theoretical and Computational Investigations of Chloro Dimethylsulfide Gold I

Theoretical and computational chemistry provides powerful tools to investigate the intricate properties of gold compounds at an electronic level. For Chloro(dimethylsulfide)gold(I), computational studies have been instrumental in elucidating its fragmentation behavior, the nature of its intermolecular interactions, and its fundamental electronic structure.

Supramolecular Chemistry and Aurophilic Interactions of Gold I Complexes

Elucidation of Aurophilic (Au···Au) Interactions

Aurophilic interactions are weak, attractive forces between gold(I) ions, a phenomenon central to the supramolecular chemistry of gold. mdpi.com The strength of these interactions is comparable to that of a hydrogen bond. mdpi.com This attraction arises from a combination of dispersion forces and significant relativistic effects that are particularly pronounced for the heavy gold atom. acs.org

In the solid state, Chloro(dimethylsulfide)gold(I) provides a direct example of these forces at play. Crystallographic studies reveal that individual molecules of Chloro(dimethylsulfide)gold(I) are not isolated but instead form infinite one-dimensional chains through Au···Au interactions. acs.org The gold center of each molecule adopts a nearly linear geometry (Cl–Au–S angle of 176.63(2)°), which leaves the coordination sphere open and facilitates these intermolecular connections. acs.org

Quantum crystallography studies have provided precise measurements of this arrangement, as detailed in the table below. acs.org The delocalization index, which represents the number of shared electron pairs between atoms, is largest for the aurophilic interaction compared to other intermolecular contacts, confirming its stabilizing nature. acs.org Theoretical calculations including relativistic effects are key to accurately describing the character of these aurophilic bonds. acs.org

| Parameter | Value | Significance |

|---|---|---|

| Au···Au Distance | 3.15983(6) Å | Indicates a significant attractive interaction, shorter than the sum of van der Waals radii. |

| Au···Au···Au Angle | 167.24(1)° | Describes the geometry of the infinite chain formed in the crystal lattice. |

| Interaction Energy | 67.74 kJ/mol | Quantifies the strength of the aurophilic bond, showing it to be a substantial stabilizing force. |

Influence of Aurophilicity on Structural Features and Luminescent Properties

The primary influence of aurophilicity on the structural features of Chloro(dimethylsulfide)gold(I) is its self-assembly into the aforementioned infinite chains in the crystal lattice. acs.org This supramolecular organization is a direct consequence of the energetically favorable Au···Au interactions, which dictate the crystal packing.

In the broader context of gold(I) chemistry, aurophilic interactions are known to have a profound impact on the photophysical properties of its complexes, often giving rise to luminescence. mdpi.comresearchgate.net The aggregation of gold(I) centers through these weak bonds can create new electronic states, leading to emissive properties that are absent in the individual, non-aggregated molecules. researchgate.net This phenomenon, known as aggregation-induced emission, is a hallmark of many gold(I) systems where Au···Au contacts are present. While the link between aurophilicity and luminescence is well-established for many gold(I) complexes, specific photoluminescence studies on solid Chloro(dimethylsulfide)gold(I) are not extensively detailed in the literature. However, the presence of distinct aurophilic interactions in its solid-state structure suggests the potential for such photophysical phenomena.

Self-Assembly Processes in the Formation of Supramolecular Architectures